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molecular formula C6H4Cl2N4O3 B8749312 N-(5,6-dichloro-3-nitropyrazin-2-yl)acetamide CAS No. 87155-52-0

N-(5,6-dichloro-3-nitropyrazin-2-yl)acetamide

Cat. No. B8749312
M. Wt: 251.02 g/mol
InChI Key: MUBLVGCVHFUEOE-UHFFFAOYSA-N
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Patent
US04435400

Procedure details

To 1.0 g of 5,6-dichloro-3-nitropyrazinamine in 15 ml acetyl chloride under nitrogen atmosphere at room temperature is added 0.84 g anhydrous sodium bicarabonate. The reaction mixture is then stirred and heated at reflux for 4 days. Excess acetyl chloride is then removed in vacuo and the residue is chromatographed on silica gel. The desired product is eluted from the column with chloroform.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([NH2:9])=[N:6][C:7]=1[Cl:8].[Na].[C:14](Cl)(=[O:16])[CH3:15]>>[Cl:1][C:2]1[N:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([NH:9][C:14](=[O:16])[CH3:15])=[N:6][C:7]=1[Cl:8] |^1:12|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]
Name
Quantity
0.84 g
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
Excess acetyl chloride is then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel
WASH
Type
WASH
Details
The desired product is eluted from the column with chloroform

Outcomes

Product
Name
Type
Smiles
ClC=1N=C(C(=NC1Cl)NC(C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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